molecular formula C16H23N5O2 B5622643 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine

Cat. No. B5622643
M. Wt: 317.39 g/mol
InChI Key: YVQBUTOMYHDIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound under discussion belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their potential biological activities. The core structures present in this molecule, such as the oxadiazole, pyrazole, and piperidine rings, are known for their relevance in the design of pharmacologically active agents.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of related piperidine and pyrazole-containing compounds has been achieved through various methods, including three-component condensation and nucleophilic aromatic substitution. These methods demonstrate the feasibility of constructing such intricate molecules in a controlled manner, offering insights into potential pathways for synthesizing the compound of interest (Shestopalov et al., 2002; Fussell et al., 2012).

properties

IUPAC Name

1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-3-14(21-8-4-7-17-21)16(22)20-9-5-13(6-10-20)11-15-18-12(2)19-23-15/h4,7-8,13-14H,3,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBUTOMYHDIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=NC(=NO2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.